2-(4-Bromophenyl)-5-{[5-(4-bromophenyl)furan-2-YL]methyl}furan
CAS No.:
Cat. No.: VC15695740
Molecular Formula: C21H14Br2O2
Molecular Weight: 458.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H14Br2O2 |
|---|---|
| Molecular Weight | 458.1 g/mol |
| IUPAC Name | 2-(4-bromophenyl)-5-[[5-(4-bromophenyl)furan-2-yl]methyl]furan |
| Standard InChI | InChI=1S/C21H14Br2O2/c22-16-5-1-14(2-6-16)20-11-9-18(24-20)13-19-10-12-21(25-19)15-3-7-17(23)8-4-15/h1-12H,13H2 |
| Standard InChI Key | BZDBYSYTYRGQFY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=CC=C(O2)CC3=CC=C(O3)C4=CC=C(C=C4)Br)Br |
Introduction
The compound 2-(4-Bromophenyl)-5-{[5-(4-bromophenyl)furan-2-YL]methyl}furan is a complex organic molecule characterized by its unique structure, which includes two furan rings and two bromo-substituted phenyl groups. This compound is of interest in medicinal chemistry due to its structural motifs, which are often associated with various pharmacological activities.
Synthesis and Chemical Transformations
The synthesis of 2-(4-Bromophenyl)-5-{[5-(4-bromophenyl)furan-2-YL]methyl}furan typically involves multi-step organic synthesis techniques. These steps may include reactions such as alkylation, arylation, or other cross-coupling reactions to form the desired structure. The synthesis requires careful optimization of reaction conditions to ensure high yields and purity.
Biological Activities and Potential Applications
Compounds with similar structures to 2-(4-Bromophenyl)-5-{[5-(4-bromophenyl)furan-2-YL]methyl}furan, such as those containing furan and bromophenyl groups, have been studied for their biological activities. These include potential anti-inflammatory, antimicrobial, and anticancer effects. The dual furan structure combined with multiple brominated phenyl groups may enhance its lipophilicity and interaction with biological targets, potentially leading to distinct pharmacological profiles and increased efficacy in therapeutic applications.
Comparison with Related Compounds
| Compound | Key Features | Unique Aspects |
|---|---|---|
| N-{[5-(4-bromophenyl)furan-2-yl]methyl}-2-ethyl-2H-tetrazol-5-amine | Tetrazole moiety, furan ring, bromophenyl group | Presence of tetrazole ring |
| N-(4-bromophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | Triazole and sulfanyl linkages, furan rings | Combination of triazole and sulfanyl groups |
| 5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | Pyrimidine ring, furan ring, bromophenyl group | Presence of pyrimidine ring |
This comparison highlights how 2-(4-Bromophenyl)-5-{[5-(4-bromophenyl)furan-2-YL]methyl}furan stands out due to its unique combination of functional groups, which may enhance its biological activity compared to related compounds.
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